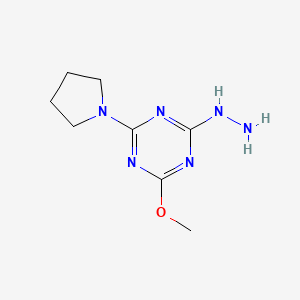
2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a hydrazinyl group, a methoxy group, and a pyrrolidinyl group attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydrazinyl Group: Hydrazine or its derivatives are used to introduce the hydrazinyl group into the triazine ring.
Methoxylation: The methoxy group is introduced using methanol or other methoxylating agents.
Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through nucleophilic substitution reactions using pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine compounds.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The methoxy and pyrrolidinyl groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinyl-4-methoxy-6-methylpyrimidine
- 2-Hydrazinyl-4-methoxy-6-phenylpyrimidine
- 2-Hydrazinyl-4-methoxy-6-(morpholin-1-yl)-1,3,5-triazine
Uniqueness
2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
664987-65-9 |
|---|---|
Fórmula molecular |
C8H14N6O |
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H14N6O/c1-15-8-11-6(13-9)10-7(12-8)14-4-2-3-5-14/h2-5,9H2,1H3,(H,10,11,12,13) |
Clave InChI |
NCLKDCYHSKZETL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)N2CCCC2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


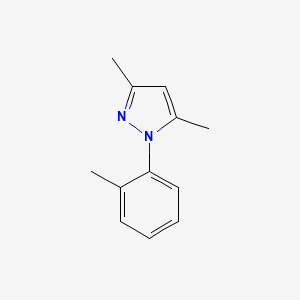

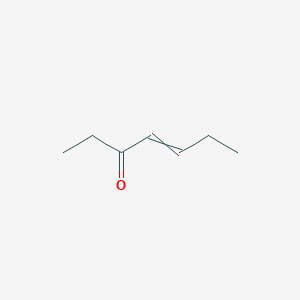
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
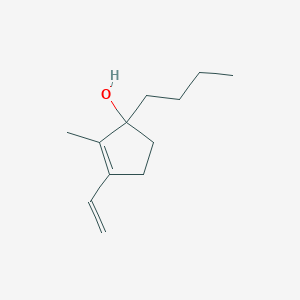
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
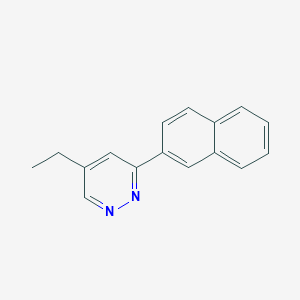
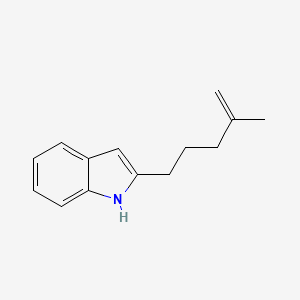
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
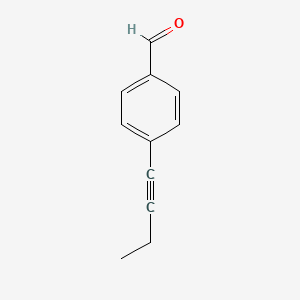
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)
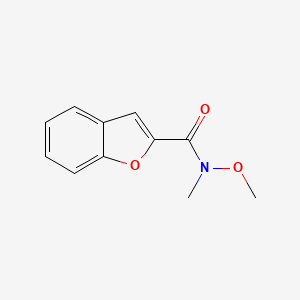
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
